molecular formula C15H12O4 B6401009 2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261891-31-9

2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6401009
CAS RN: 1261891-31-9
M. Wt: 256.25 g/mol
InChI Key: OMTZILZWQRBDJT-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% (2-CPMB) is a compound that has been researched extensively in recent years due to its potential applications in scientific research. It is an organic compound that is composed of a benzene ring with two carboxylic acid groups and a methyl group. 2-CPMB is a solid at room temperature and is soluble in organic solvents and water. It is also a weak acid, with a pKa of 4.2.

Scientific Research Applications

2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% has been used in a wide range of scientific research applications, including as a reagent for the synthesis of other compounds, as a chromogenic substrate for enzymes, and as a model compound for studying the structure and function of carboxylic acid-containing molecules. It has also been used in the synthesis of peptides and peptidomimetics, and as a substrate for the study of enzyme-catalyzed reactions.

Mechanism of Action

2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% is an organic compound that is composed of a benzene ring with two carboxylic acid groups and a methyl group. Its molecular structure enables it to interact with enzymes and other molecules in a variety of ways. For example, it can act as an enzyme substrate, a cofactor, or a catalyst. It can also interact with other molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the growth of certain bacteria, as well as to reduce inflammation in mouse models of colitis. It has also been shown to reduce the activity of enzymes involved in the metabolism of lipids, which could potentially have implications for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% in laboratory experiments are its low cost and its availability in high purity. It is also relatively easy to synthesize, and its structure and properties make it suitable for a wide range of applications. However, 2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% is a weak acid, which can limit its effectiveness in certain experiments. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% are still being explored. Possible future directions include further research into its effects on biochemical and physiological processes, as well as its potential use as a drug delivery system. Additionally, its structure and properties could be used to develop new compounds with improved properties and applications. Finally, its potential as a model compound for studying the structure and function of carboxylic acid-containing molecules could be further explored.

Synthesis Methods

2-(3-Carboxyphenyl)-6-methylbenzoic acid, 95% can be synthesized in a few different ways. The most common method involves reacting 3-carboxyphenylacetic acid with methylmagnesium bromide in tetrahydrofuran (THF) and then hydrolyzing the product with aqueous base. Another method involves reacting 3-carboxyphenylacetic acid with methyl iodide in the presence of potassium carbonate, followed by hydrolysis of the product.

properties

IUPAC Name

2-(3-carboxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-4-2-7-12(13(9)15(18)19)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTZILZWQRBDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689886
Record name 3-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-31-9
Record name [1,1′-Biphenyl]-2,3′-dicarboxylic acid, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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